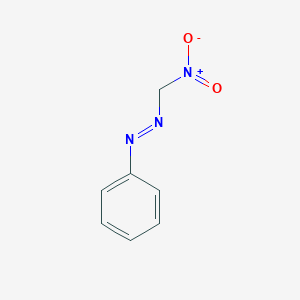
Diazene, (nitromethyl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, (nitromethyl)phenyl-, also known as (nitromethyl)phenyl diazene, is an organic compound characterized by the presence of a diazene group (N=N) attached to a phenyl ring and a nitromethyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (nitromethyl)phenyl diazene typically involves the reaction of nitromethylbenzene with diazonium salts. One common method is the reduction of nitrobenzene derivatives to form the corresponding aniline, which is then diazotized and coupled with nitromethane under controlled conditions .
Industrial Production Methods: Industrial production of (nitromethyl)phenyl diazene often employs catalytic hydrogenation of nitro compounds followed by diazotization. This method ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: (Nitromethyl)phenyl diazene can undergo oxidation reactions to form nitroso compounds and other oxidized derivatives.
Reduction: Reduction of this compound typically yields amines or hydrazines, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed:
Oxidation: Nitroso compounds, nitro compounds.
Reduction: Amines, hydrazines.
Substitution: Halogenated derivatives, substituted phenyl diazenes.
Chemistry:
Synthesis of Complex Molecules: (Nitromethyl)phenyl diazene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: This compound is utilized in the development of biological probes for studying enzyme activities and cellular processes.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the field of oncology.
Industry:
Mechanism of Action
The mechanism of action of (nitromethyl)phenyl diazene involves its ability to undergo cis-trans isomerization, which is influenced by light and heat. This isomerization can affect the compound’s reactivity and interaction with other molecules. The diazene group can participate in various chemical reactions, including electron transfer and radical formation, which are crucial for its biological and chemical activities .
Comparison with Similar Compounds
Azobenzene: Similar in structure but lacks the nitromethyl group.
Nitrobenzene: Contains a nitro group but lacks the diazene functionality.
Phenylhydrazine: Contains a hydrazine group instead of a diazene group.
Uniqueness: (Nitromethyl)phenyl diazene is unique due to the presence of both nitromethyl and diazene groups, which confer distinct reactivity and applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and applications in various fields .
Properties
CAS No. |
169139-54-2 |
|---|---|
Molecular Formula |
C7H7N3O2 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
nitromethyl(phenyl)diazene |
InChI |
InChI=1S/C7H7N3O2/c11-10(12)6-8-9-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
BLUAOQCAMQUCJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















